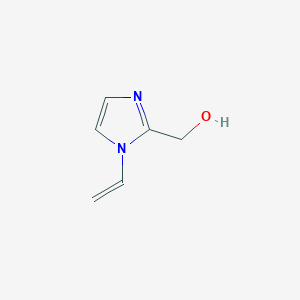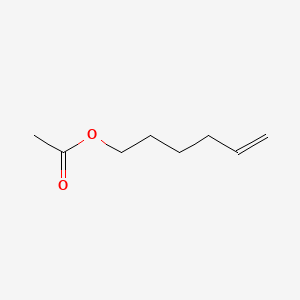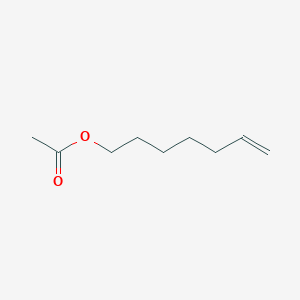
(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to one of the phenyl rings and an acetic acid group (-CH₂COOH) attached to the other phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asStromelysin-1 and Neutrophil collagenase . These enzymes play crucial roles in various biological processes, including the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target enzymes .
Biochemical Pathways
Given its potential interaction with enzymes like stromelysin-1 and neutrophil collagenase, it could influence pathways related to extracellular matrix remodeling and inflammation .
Result of Action
Based on its potential interaction with stromelysin-1 and neutrophil collagenase, it could potentially influence cellular processes related to inflammation and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the acetic acid group onto the biphenyl structure.
Methoxylation: The next step involves the introduction of the methoxy group. This can be achieved through the reaction of the biphenyl derivative with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
(1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a standard reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
4-Methoxybiphenyl: Similar structure but lacks the acetic acid group.
Biphenyl-3-acetic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetic acid: Contains both functional groups but in different positions.
Uniqueness: (1,1’-Biphenyl)-3-acetic acid, 4’-methoxy- is unique due to the presence of both the methoxy and acetic acid groups on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSFTORZALGAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226753 |
Source


|
| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75852-49-2 |
Source


|
| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)




